|
REACTION_CXSMILES
|
C[CH:2]1[O:7][CH:6](C)[CH2:5][N:4]([CH2:9][CH:10](O)C)[CH2:3]1.[Cl:13]N>>[ClH:13].[Cl:13][CH2:10][CH2:9][N:4]1[CH2:5][CH2:6][O:7][CH2:2][CH2:3]1 |f:2.3|
|
|
Name
|
|
|
Quantity
|
2.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1CN(CC(O1)C)CC(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClN
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClCCN1CCOCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.3 mol | |
| AMOUNT: MASS | 390.5 g |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |